Cycloxidim

Overview

Description

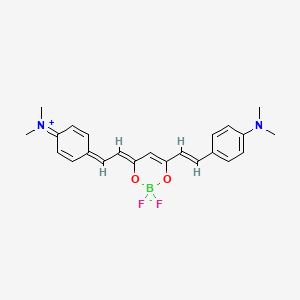

Cycloxidim belongs to the cyclohexanedione group and is an active selective ingredient used in herbicides . It is a post-emergence cyclohexene oxime herbicide that inhibits the acetylcoenzyme A carboxylase (ACCase) in chloroplasts of sensitive weeds .

Molecular Structure Analysis

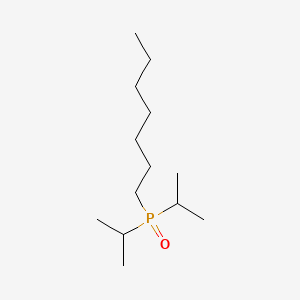

The InChI string for this compound is InChI=1S/C17H27NO3S/c1-3-6-14 (18-21-4-2)17-15 (19)9-13 (10-16 (17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3/b18-14+ .

Chemical Reactions Analysis

This compound is a beta-diketone that is cyclohexa-1,3-dione which is substituted at position 2 by an N-ethoxybutanimidoyl group and at position 5 by a tetrahydro-2H-thiopyran-3-yl group .

Scientific Research Applications

Minoxidil : This compound was studied for its non-genotoxic effects in murine hair follicles. Topical application of minoxidil did not increase nuclear aberrations in hair follicles or micronuclei in bone marrow, suggesting it is not genotoxic. Minoxidil is known to be a mitogenic agent in the hair follicle, consistent with its use in treating alopecia areata (Schop & Goldberg, 1988).

Cycloxaprid : This novel neonicotinoid insecticide was studied for its degradation in anoxic and flooded soil. It undergoes transformation into various products, with different transformation pathways including cleavage of the oxabridged seven-member ring and reductive dechlorination (Liu et al., 2015).

Cyclophosphamide : Several studies focused on cyclophosphamide, a chemotherapy drug. Its effects include genotoxicity, nephrotoxicity, and impacts on immune system function. Research has explored how other compounds like quercetin and ghrelin can mitigate its toxic effects (Şengül et al., 2017); (Salimnejad et al., 2018).

Cyclotides : These are plant-derived cyclic peptides with various bioactivities. They have potential applications as biopesticides and drug design templates due to their stability and bioactive properties (Pinto et al., 2011); (Henriques & Craik, 2010).

Cyclohexene : Research on cyclohexene includes its epoxidation under ultrasonic irradiation and the formation of highly oxidized multifunctional products during its ozonolysis (Braghiroli et al., 2006); (Rissanen et al., 2014).

Mechanism of Action

- By inhibiting ACCase, cycloxydim disrupts lipid synthesis, leading to cell membrane dysfunction and ultimately weed death .

- Cellular Effects :

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Future Directions

The existing maximum residue levels for Cycloxidim are being reviewed according to Article 12 of Regulation (EC) No 396/2005 . This review will help to assess the occurrence of this compound residues in plants, processed commodities, rotational crops, and livestock, which could potentially influence future directions for its use.

properties

IUPAC Name |

2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3S/c1-3-6-14(18-21-4-2)17-15(19)9-13(10-16(17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3/b18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWHBJGBERXSLL-NBVRZTHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=NOCC)C1=C(CC(CC1=O)C2CCCSC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=N\OCC)/C1=C(CC(CC1=O)C2CCCSC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99434-58-9, 101205-02-1 | |

| Record name | Cycloxydim [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099434589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(N-ethoxybutanimidoyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one; cycloxydim (ISO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyclohexen-1-one, 2-[1-(ethoxyimino)butyl]-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,4-Bis(Oxidanyl)-5-Propan-2-Yl-Phenyl]-(2-Ethoxy-7,8-Dihydro-5~{h}-Pyrido[4,3-D]pyrimidin-6-Yl)methanone](/img/structure/B606805.png)

![N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide](/img/structure/B606817.png)

![3-(2,5-Difluorophenyl)-7-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606827.png)